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Compound of Interest

Compound Name: 5-Bromophthalide

Cat. No.: B015269 Get Quote

An In-depth Examination of the Molecular Structure, Properties, and Synthesis of a Key

Pharmaceutical Intermediate

Introduction
5-Bromophthalide (5-Bromo-3H-isobenzofuran-1-one) is a halogenated heterocyclic

compound that serves as a critical building block in the synthesis of various pharmaceutical

and agrochemical agents. Its molecular structure, characterized by a phthalide core with a

bromine substituent, imparts specific reactivity that is leveraged in the construction of more

complex molecules. This technical guide provides a comprehensive overview of the molecular

and physical properties of 5-Bromophthalide, detailed experimental protocols for its synthesis,

and its pivotal role as an intermediate in the production of the widely used antidepressant,

citalopram.

Molecular Structure and Properties
5-Bromophthalide is a solid, crystalline compound with the molecular formula C₈H₅BrO₂.[1][2]

[3][4][5][6] Its molecular weight is 213.03 g/mol .[1][2][3][4][5][6] The structure consists of a

bicyclic system where a furanone ring is fused to a benzene ring, with a bromine atom attached

to the aromatic ring at position 5.

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b015269?utm_src=pdf-interest
https://www.benchchem.com/product/b015269?utm_src=pdf-body
https://www.benchchem.com/product/b015269?utm_src=pdf-body
https://www.benchchem.com/product/b015269?utm_src=pdf-body
http://citalopram-kylen.weebly.com/synthesis.html
https://patents.google.com/patent/US6812355B2/en
https://patentimages.storage.googleapis.com/00/79/9c/028acbb75b1d32/EP1288211A1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2932959/
https://bipublication.com/files/ijabr201784158Majid.pdf
https://patents.google.com/patent/WO2005077927A1/en
http://citalopram-kylen.weebly.com/synthesis.html
https://patents.google.com/patent/US6812355B2/en
https://patentimages.storage.googleapis.com/00/79/9c/028acbb75b1d32/EP1288211A1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2932959/
https://bipublication.com/files/ijabr201784158Majid.pdf
https://patents.google.com/patent/WO2005077927A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For ease of reference and comparison, the key quantitative data for 5-Bromophthalide are

summarized in the table below.

Property Value Source(s)

Molecular Formula C₈H₅BrO₂ [1][2][3][4][5][6]

Molecular Weight 213.03 g/mol [1][2][3][4][5][6]

CAS Number 64169-34-2 [1][3]

IUPAC Name
5-bromo-3H-isobenzofuran-1-

one
[1]

Synonyms

5-Bromo-1(3H)-

isobenzofuranone, 5-bromo-

3H-2-benzofuran-1-one

[1][2]

Appearance
White to off-white crystalline

powder
[6]

Melting Point 162-166 °C [2][3][7]

Solubility Soluble in acetone [7]

Experimental Protocols: Synthesis of 5-
Bromophthalide
The synthesis of 5-Bromophthalide can be achieved through several routes. Two common

and well-documented methods are the reduction of 4-bromophthalic anhydride and the

Sandmeyer reaction of 5-aminophthalide.

Method 1: Reduction of 4-Bromophthalic Anhydride
This method involves the selective reduction of one of the carbonyl groups of 4-bromophthalic

anhydride to yield 5-bromophthalide.

Materials:

4-bromophthalic anhydride
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Sodium borohydride

Tetrahydrofuran (THF)

Hydrochloric acid (concentrated)

Sodium chloride (aqueous solution)

Ethanol (95%)

Procedure:

A solution of 4-bromophthalic anhydride (455 g) in THF (545 g) is prepared at 25°C.

In a separate reaction vessel, a slurry of sodium borohydride (48 g) in THF (450 g) is

prepared and cooled to 5°C.

The 4-bromophthalic anhydride solution is added to the sodium borohydride slurry over

approximately 3 hours, maintaining the temperature below 15°C.

After the addition is complete, the reaction mixture is stirred for an additional hour at 25°C.

The reaction is quenched by the addition of water and acidified with concentrated

hydrochloric acid.

The mixture is heated to 55-60°C, leading to the separation of an organic and an aqueous

phase.

The organic phase, containing a mixture of 5-bromophthalide and 6-bromophthalide, is

separated and washed with an aqueous sodium chloride solution to remove boric acid

residues.

The THF is partially distilled off.

Crude 5-bromophthalide is selectively crystallized by the controlled cooling of the solution.

The crystallized product is filtered, washed with aqueous ethanol, and dried to yield 5-
bromophthalide with a purity of >99%.[8]
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Method 2: Synthesis from 5-Aminophthalide via
Sandmeyer Reaction
This protocol outlines the synthesis of 5-bromophthalide starting from 5-aminophthalide,

which itself can be synthesized from phthalic imidine in a multi-step process.

Materials:

5-aminophthalide

48% aqueous hydrobromic acid

Sodium nitrite

Cuprous bromide

Isopropanol

Procedure:

A mixture of 5-aminophthalide (16.8 g) in 48% aqueous hydrobromic acid (34 ml) is cooled to

0°C in an ice bath.

A solution of sodium nitrite (7.8 g) in water (15 ml) is added while maintaining the

temperature below 5°C to form the diazonium salt. The mixture is stirred for an additional 30

minutes at approximately 0°C.

The diazonium salt solution is added portion-wise to a mixture of freshly prepared cuprous

bromide (28.2 g) and 48% aqueous hydrobromic acid (18 ml) at room temperature. The

reaction is exothermic, and the temperature may rise to around 38°C.

The mixture is stirred for one hour after the addition is complete.

The product is collected by filtration and washed with water until neutral.

Recrystallization from isopropanol (100 ml) yields 5-bromophthalide (15.7 g) with a melting

point of 153-157°C.[8]
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Role in Drug Development: Synthesis of Citalopram
5-Bromophthalide is a key intermediate in the synthesis of the selective serotonin reuptake

inhibitor (SSRI) citalopram. The following diagram illustrates the synthetic pathway from 5-
bromophthalide to citalopram.

Synthesis of Citalopram from 5-Bromophthalide

5-Bromophthalide

2-hydroxymethyl-4-bromo-
4'-fluorobenzophenone

Grignard Reaction with
p-fluorophenylmagnesium halide

(4-bromo-2-(hydroxymethyl)phenyl)-
(4'-fluorophenyl)-(3-dimethylaminopropyl)-methanol

Grignard Reaction with
N,N-dimethylaminopropylmagnesium chloride

1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-
5-bromophthalane

Ring Closure
(Dehydration with 60% H3PO4)

Citalopram
(1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-

5-phthalanecarbonitrile)

Cyanation
(Reflux with CuCN in DMF)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b015269?utm_src=pdf-body
https://www.benchchem.com/product/b015269?utm_src=pdf-body
https://www.benchchem.com/product/b015269?utm_src=pdf-body
https://www.benchchem.com/product/b015269?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic pathway from 5-Bromophthalide to Citalopram.

The synthesis commences with a Grignard reaction between 5-bromophthalide and p-

fluorophenylmagnesium halide.[1][2] This is followed by a second Grignard reaction with N,N-

dimethylaminopropylmagnesium chloride to form a diol intermediate.[1][2] Subsequent acid-

catalyzed dehydration leads to the closure of the phthalane ring.[1][2] The final step involves

the replacement of the bromo group with a cyano group via a reaction with cuprous cyanide to

yield citalopram.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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